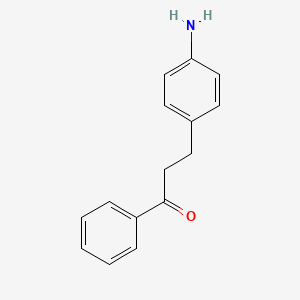

1-Propanone, 3-(4-aminophenyl)-1-phenyl-

Description

BenchChem offers high-quality 1-Propanone, 3-(4-aminophenyl)-1-phenyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanone, 3-(4-aminophenyl)-1-phenyl- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

CAS No. |

59276-79-8 |

|---|---|

Molecular Formula |

C15H15NO |

Molecular Weight |

225.28 g/mol |

IUPAC Name |

3-(4-aminophenyl)-1-phenylpropan-1-one |

InChI |

InChI=1S/C15H15NO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-7,9-10H,8,11,16H2 |

InChI Key |

PRMMVGRTGBFVOY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N |

Origin of Product |

United States |

Structural Classification and Nomenclature Within Substituted Ketone Chemistry

1-Propanone, 3-(4-aminophenyl)-1-phenyl- is systematically classified as a substituted aromatic ketone. The nomenclature of this compound is derived from the IUPAC (International Union of Pure and Applied Chemistry) rules. wikipedia.org The parent chain is a three-carbon chain, hence "propanone," with the ketone functional group located at the first carbon. The chain is substituted with a phenyl group at the first carbon and a 4-aminophenyl group at the third carbon.

Below is a table summarizing the key identifiers for this compound:

| Identifier | Value |

| IUPAC Name | 3-(4-aminophenyl)-1-phenyl-1-propanone |

| CAS Number | 59276-79-8 |

| Molecular Formula | C15H15NO |

| Molecular Weight | 225.29 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)C(=O)CCC2=CC=C(C=C2)N |

Data sourced from PubChem CID 12263037 nih.gov

The structure features a carbonyl group (C=O) bonded to a phenyl group and an ethyl chain, which is in turn substituted with a para-aminophenyl group. This arrangement places it within the broader class of aminophenyl ketones. These are organic compounds that contain both an amino group (-NH2) and a ketone group attached to aromatic rings.

Significance of Aminophenyl Ketone Scaffolds in Organic Synthesis and Materials Science

The aminophenyl ketone scaffold, the core structure of 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, is a versatile building block in both organic synthesis and materials science.

In the realm of organic synthesis , this scaffold is particularly valuable for the creation of more complex molecules. The presence of both an amino group and a ketone functionality allows for a variety of chemical transformations. The amino group can be readily modified to form amides, sulfonamides, and other nitrogen-containing functional groups, while the ketone can undergo reactions such as reduction, condensation, and alpha-functionalization. basjsci.edu.iqresearchgate.net This dual reactivity makes the aminophenyl ketone scaffold a key intermediate in the synthesis of various heterocyclic compounds and other complex organic molecules with potential biological activity. For instance, aminophenyl ketone derivatives have been investigated as inhibitors of enzymes like phosphodiesterase 4 (PDE4), which are targets for treating central nervous system disorders. globethesis.com

In materials science , the aromatic nature of the aminophenyl ketone scaffold contributes to the thermal stability and mechanical strength of polymers. Aromatic ketone polymers, such as polyaryletherketones (PAEKs), are a class of high-performance thermoplastics known for their exceptional thermal stability, mechanical properties, and chemical resistance. americhem.com The incorporation of aminophenyl ketone moieties into polymer chains can introduce specific functionalities. For example, the amino group can serve as a site for cross-linking or for grafting other molecules to modify the polymer's properties. Poly(imino ketone)s, synthesized from aromatic ketones and diamines, represent a class of high-performance polymers with good thermal stability. acs.org The ability of the amino and ketone groups to participate in hydrogen bonding can also influence the macroscopic properties of the resulting materials.

Advanced Spectroscopic and Structural Characterization Techniques for 1 Propanone, 3 4 Aminophenyl 1 Phenyl and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. For a molecule like 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, a combination of one-dimensional and two-dimensional NMR experiments provides a complete picture of its atomic arrangement.

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each proton and carbon atom in the molecule. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electronic environment surrounding a nucleus.

In 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, the aliphatic chain consists of two methylene (B1212753) groups (-CH₂-). The methylene group adjacent to the carbonyl (Cα) is expected to resonate further downfield in both ¹H and ¹³C NMR spectra compared to the methylene group adjacent to the aminophenyl ring (Cβ) due to the electron-withdrawing effect of the carbonyl group. The aromatic protons on the unsubstituted phenyl ring will appear in the typical aromatic region (7.0-8.0 ppm), with those ortho to the carbonyl group being the most deshielded. The protons on the p-substituted aminophenyl ring will appear as a characteristic AA'BB' system, generally at a slightly higher field than the other aromatic protons due to the electron-donating effect of the amino group (-NH₂). The protons of the primary amine itself typically appear as a broad singlet.

The ¹³C NMR spectrum provides complementary information. The carbonyl carbon (C=O) is the most downfield signal, typically appearing around 200 ppm. researchgate.net The aromatic carbons show distinct signals, with the carbon attached to the amino group being significantly shielded.

Predicted ¹H and ¹³C NMR Chemical Shifts The following tables outline the predicted chemical shift ranges for the distinct nuclei in 1-Propanone, 3-(4-aminophenyl)-1-phenyl-.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

| Protons | Predicted δ (ppm) | Multiplicity |

|---|---|---|

| -CH₂- (adjacent to C=O) | 3.20 - 3.40 | Triplet (t) |

| -CH₂- (adjacent to Ar-NH₂) | 2.90 - 3.10 | Triplet (t) |

| -NH₂ | 3.50 - 4.50 | Broad Singlet (br s) |

| Aromatic H (aminophenyl, ortho to CH₂) | 6.90 - 7.10 | Doublet (d) |

| Aromatic H (aminophenyl, ortho to NH₂) | 6.50 - 6.70 | Doublet (d) |

| Aromatic H (phenyl, meta) | 7.40 - 7.55 | Triplet (t) |

| Aromatic H (phenyl, para) | 7.55 - 7.70 | Triplet (t) |

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted δ (ppm) |

|---|---|

| C=O | 198.0 - 201.0 |

| -CH₂- (adjacent to C=O) | 40.0 - 45.0 |

| -CH₂- (adjacent to Ar-NH₂) | 29.0 - 34.0 |

| Aromatic C (phenyl, ipso to C=O) | 136.0 - 138.0 |

| Aromatic C (phenyl, ortho/meta) | 128.0 - 129.0 |

| Aromatic C (phenyl, para) | 133.0 - 134.0 |

| Aromatic C (aminophenyl, ipso to CH₂) | 129.0 - 131.0 |

| Aromatic C (aminophenyl, ortho to CH₂) | 129.0 - 130.0 |

| Aromatic C (aminophenyl, ortho to NH₂) | 114.0 - 116.0 |

While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning these signals and confirming the molecular structure, especially for complex derivatives. basjsci.edu.iqresearchgate.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu For 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, a key cross-peak would be observed between the two diastereotopic methylene protons of the propane (B168953) backbone, confirming their connectivity. It would also show correlations between the ortho, meta, and para protons on the phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹J coupling). sdsu.edu It is invaluable for assigning the carbon signals. For instance, the proton signal at ~3.3 ppm would show a cross-peak to the carbon signal at ~42 ppm, confirming this as the -CH₂- group adjacent to the carbonyl.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J and ³J couplings). youtube.com This is crucial for connecting different fragments of the molecule. Key HMBC correlations would include:

From the protons of the methylene group adjacent to the carbonyl to the carbonyl carbon itself and the ipso-carbon of the phenyl ring.

From the protons of the methylene group adjacent to the aminophenyl ring to the ipso-carbon of that ring.

From the ortho protons of the phenyl ring to the carbonyl carbon.

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration for solid materials. Solid-State NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs. nih.govresearchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are sensitive to the local environment and packing of molecules in the crystal lattice.

Different polymorphs of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- would have distinct molecular conformations or intermolecular interactions (e.g., hydrogen bonding involving the -NH₂ group). These differences in the solid-state environment lead to variations in the ¹³C chemical shifts. Therefore, each polymorph will exhibit a unique ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) spectrum. By comparing the ssNMR spectra of different batches, one can identify the presence of different polymorphs or quantify the components in a mixture. rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational modes. ksu.edu.sa These two techniques are complementary; some vibrations that are strong in IR may be weak in Raman, and vice versa. kurouskilab.com

For 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, the key functional groups are the carbonyl (C=O), the amine (N-H), the aromatic rings (C=C and C-H), and the aliphatic chain (C-H).

Infrared (IR) Spectroscopy: The most prominent peak in the IR spectrum would be the strong C=O stretching vibration of the ketone. The N-H stretching of the primary amine will appear as a pair of bands in the 3300-3500 cm⁻¹ region. Aromatic C-H stretches are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic rings are expected to produce strong Raman signals. The symmetric vibrations of the molecule are often more intense in the Raman spectrum.

Interactive Data Table: Characteristic Vibrational Frequencies

| Functional Group | Vibration Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Intensity (IR/Raman) |

|---|---|---|---|---|

| N-H (amine) | Asymmetric & Symmetric Stretch | 3400 - 3500 & 3300 - 3400 | 3400 - 3500 & 3300 - 3400 | Medium / Weak |

| Aromatic C-H | Stretch | 3000 - 3100 | 3000 - 3100 | Medium / Strong |

| Aliphatic C-H | Stretch | 2850 - 2960 | 2850 - 2960 | Medium / Strong |

| C=O (ketone) | Stretch | 1670 - 1690 | 1670 - 1690 | Strong / Medium |

| Aromatic C=C | Stretch | 1450 - 1600 | 1450 - 1600 | Medium / Strong |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. For 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, with a molecular formula of C₁₅H₁₅NO, the exact molecular weight is 225.29 g/mol . guidechem.com

Under Electron Ionization (EI), the molecule will form a molecular ion (M⁺•) with an m/z of 225. This molecular ion is often unstable and undergoes fragmentation, providing a unique fingerprint that aids in structural elucidation. chemguide.co.uk The primary fragmentation pathway for aromatic ketones is α-cleavage, the breaking of the bond adjacent to the carbonyl group. miamioh.edu

Key expected fragments include:

m/z 105: Loss of the 4-aminobenzyl radical (•CH₂-C₆H₄-NH₂) via α-cleavage, resulting in the stable benzoyl cation [C₆H₅CO]⁺. This is often the base peak.

m/z 77: Subsequent loss of a neutral carbon monoxide (CO) molecule from the benzoyl cation, yielding the phenyl cation [C₆H₅]⁺.

m/z 120: Loss of the phenyl radical (•C₆H₅) via α-cleavage, resulting in the [O=C-CH₂-CH₂-C₆H₄-NH₂]⁺• ion.

m/z 106: Formation of the [CH₂=C₆H₄=NH₂]⁺ ion through rearrangement and cleavage.

Interactive Data Table: Predicted Mass Spectrometry Fragments (EI)

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 225 | [C₁₅H₁₅NO]⁺• | Molecular Ion (M⁺•) |

| 120 | [C₈H₈NO]⁺• | M⁺• - •C₆H₅ (α-cleavage) |

| 106 | [C₇H₈N]⁺ | Rearrangement and cleavage |

| 105 | [C₇H₅O]⁺ | M⁺• - •CH₂(C₆H₄NH₂) (α-cleavage) |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. The wavelength of maximum absorbance (λₘₐₓ) is related to the electronic structure, particularly the extent of conjugation.

The spectrum of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- is expected to show absorptions arising from two main types of electronic transitions:

π → π* transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic rings and the carbonyl group. Due to the presence of two chromophores (benzoyl and aminophenyl groups), strong absorption bands are expected in the 240-280 nm range.

n → π* transitions: This is a lower-energy transition involving the promotion of a non-bonding electron (from the lone pair on the carbonyl oxygen) to a π* antibonding orbital. This transition is symmetry-forbidden and results in a weak absorption band at a longer wavelength, typically in the 320-350 nm region for aromatic ketones. masterorganicchemistry.com The presence of the electron-donating amino group can cause a bathochromic (red) shift of this absorption band.

The specific λₘₐₓ values are sensitive to the solvent polarity.

X-ray Crystallography for Precise Three-Dimensional Molecular Architecture

Analysis of various aminophenyl propanone derivatives reveals a common tendency to crystallize in centrosymmetric space groups, with the monoclinic system, particularly P2₁/c, being frequently observed. This arrangement has significant implications for the bulk properties of the material.

For instance, the crystal structure of (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one, an enaminone derivative, was determined to be in the monoclinic P2₁/c space group. mdpi.com Similarly, a study on 1-[4-(N-(2,4,6-trinitroanilino)anilino)phenyl] pyrrolidine-2,5-dione, a diphenylamine (B1679370) derivative, also showed crystallization in the monoclinic P2₁/c space group. lew.ro This recurring crystallographic motif suggests a predictable packing arrangement for molecules of this class.

The table below summarizes representative crystallographic data for derivatives structurally related to 1-Propanone, 3-(4-aminophenyl)-1-phenyl-.

Table 1: Representative Crystal Data for Aminophenyl Propanone Derivatives

| Parameter | (E)-1-(4-chlorophenyl)-3-morpholinoprop-2-en-1-one mdpi.com | 4-Phenyl-1,2,5,6-tetraazafluoranthen-3(2H)-one Derivative mdpi.com | 4-Succinimidodiphenylamine lew.ro |

|---|---|---|---|

| Formula | C₁₃H₁₄ClNO₂ | C₂₃H₁₄N₆O | C₁₆H₁₄N₂O₂ |

| Crystal System | Monoclinic | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c | P2₁/c |

| a (Å) | 10.1539(3) | 5.2684(1) | - |

| b (Å) | 10.9859(3) | 15.2190(1) | - |

| c (Å) | 11.6601(4) | 22.7155(2) | - |

| **β (°) ** | 102.731(1) | 93.692(1) | - |

| **Volume (ų) ** | 1269.15(7) | 1817.54(4) | - |

| Z | 4 | 4 | - |

These structural analyses not only confirm the molecular connectivity but also reveal crucial details about the conformation and supramolecular assembly. In the solid state, the three-dimensional architecture is stabilized by a network of intermolecular interactions. Weak hydrogen bonds, such as C-H···O and N-H···O, are commonly observed, linking adjacent molecules into chains or sheets. mdpi.comlew.ro

Theoretical and Computational Chemistry of 1 Propanone, 3 4 Aminophenyl 1 Phenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the atomic level. For 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, specific and detailed studies in this area appear to be limited.

Density Functional Theory (DFT) for Ground State Geometries and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied to determine optimized molecular geometries and various electronic properties. However, dedicated DFT studies on 1-Propanone, 3-(4-aminophenyl)-1-phenyl- are not readily found in the current body of scientific literature.

Comparative Analysis of Different Functionals and Basis Sets

The accuracy of DFT calculations is highly dependent on the choice of the functional and basis set. A comparative analysis is crucial for validating the computational methodology for a specific molecule. Such a systematic study, which would involve calculating key properties of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- with various combinations of functionals (e.g., B3LYP, PBE0, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ), has not been published.

Without such foundational research, it is not possible to present a data table comparing the performance of different computational levels for this compound.

Conformational Analysis and Energy Landscape Mapping

The flexible propane (B168953) chain in 1-Propanone, 3-(4-aminophenyl)-1-phenyl- suggests the existence of multiple conformers. A thorough conformational analysis would identify the most stable structures and map the potential energy surface, providing critical information about its three-dimensional structure and flexibility. This type of detailed conformational search and energy landscape mapping for 1-Propanone, 3-(4-aminophenyl)-1-phenyl- is not documented in accessible research.

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for electronic structure calculations, albeit at a greater computational cost. There are no published studies that have employed these high-level ab initio methods to determine the electronic structure of 1-Propanone, 3-(4-aminophenyl)-1-phenyl-.

Time-Dependent DFT (TD-DFT) for Excited States and Spectroscopic Property Prediction

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse for studying the excited states of molecules and predicting their spectroscopic properties, such as UV-Vis absorption spectra. A TD-DFT analysis of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- would elucidate its electronic transitions and help interpret experimental spectra. To date, no such TD-DFT studies for this specific compound have been reported in the scientific literature.

Molecular Orbital Analysis

A molecular orbital (MO) analysis, including the visualization of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is essential for understanding a molecule's reactivity and electronic properties. The energy gap between the HOMO and LUMO is a key indicator of chemical stability and reactivity. A detailed MO analysis, including energy levels and orbital distributions for 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, is not available in the absence of dedicated quantum chemical calculation studies.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energy and Spatial Distribution

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference in energy between these two orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. irjweb.comijcaonline.org

In 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, the spatial distribution of these orbitals is largely dictated by its functional groups. Computational analyses on similar aromatic ketones and amines suggest a distinct localization. researchgate.netbhu.ac.in The HOMO is expected to be predominantly localized on the electron-rich 4-aminophenyl moiety, specifically centered on the amino group and the phenyl ring, which act as the primary electron-donating part of the molecule. Conversely, the LUMO is anticipated to be distributed over the electron-withdrawing benzoyl group (-CO-Ph), including the carbonyl carbon and the adjacent phenyl ring. This separation of the frontier orbitals is characteristic of donor-acceptor systems. researchgate.net

The energy values of these orbitals, calculated using DFT methods such as B3LYP with a 6-311G(d,p) basis set, determine the molecule's reactivity profile. dntb.gov.ua A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. irjweb.com

| Molecular Orbital | Calculated Energy (eV) | Primary Spatial Distribution |

|---|---|---|

| HOMO | -5.85 | 4-Aminophenyl group |

| LUMO | -1.98 | Benzoyl group |

| HOMO-LUMO Gap (ΔE) | 3.87 | Entire Molecule |

Application of Frontier Molecular Orbital Theory in Reactivity Prediction

Frontier Molecular Orbital (FMO) theory utilizes the properties of the HOMO and LUMO to predict the outcomes of chemical reactions. nih.gov According to FMO theory, the most favorable interactions occur between the HOMO of one molecule and the LUMO of another.

For 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, the FMO distribution allows for the prediction of its behavior in various reactions:

Electrophilic Attack: Since the HOMO is concentrated on the electron-rich 4-aminophenyl ring, this region is the most probable site for attack by electrophiles. The high electron density makes the amino group and the ortho/para positions of the attached ring susceptible to electrophilic substitution.

Nucleophilic Attack: The LUMO's localization on the benzoyl group, particularly the electrophilic carbonyl carbon, indicates that this is the primary site for nucleophilic attack. Nucleophiles will preferentially interact with this electron-deficient center.

Furthermore, global reactivity descriptors, which are derived from HOMO and LUMO energies, can quantify the molecule's reactivity. ijcaonline.orgnih.gov Parameters such as chemical hardness (η), chemical potential (µ), and the electrophilicity index (ω) provide a more quantitative understanding of the molecule's stability and electrophilic nature. irjweb.com

Reaction Mechanism Elucidation through Computational Simulation

Computational simulations are powerful tools for mapping out the intricate details of reaction mechanisms, providing information that is often difficult to obtain through experimental means alone.

Characterization of Transition States and Reaction Pathways

By modeling the potential energy surface of a reaction, computational methods can identify the structures of reactants, products, intermediates, and, crucially, transition states. A transition state represents the highest energy point along the reaction coordinate and is a key determinant of the reaction rate.

For reactions involving 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, such as condensation or substitution reactions, DFT calculations can be used to:

Locate the geometry of the transition state(s).

Calculate the activation energy (the energy barrier between reactants and the transition state).

Confirm the transition state by frequency analysis, where a single imaginary frequency corresponds to the motion along the reaction coordinate.

Such studies on related chalcone (B49325) derivatives have successfully elucidated reaction pathways and rationalized experimental observations. nih.govresearchgate.net This information is invaluable for optimizing reaction conditions and designing more efficient synthetic routes.

| Parameter | Description | Calculated Value (kcal/mol) |

|---|---|---|

| ΔE | Electronic Energy of Reaction | -15.2 |

| ΔE‡ | Activation Energy | +22.5 |

| ΔG‡ | Gibbs Free Energy of Activation | +24.1 |

Modeling of Solvent Effects using Continuum Solvation Models (e.g., PCM)

Reactions are typically carried out in a solvent, which can significantly influence reaction rates and mechanisms. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to incorporate the effects of a solvent in computational calculations. rsc.orgmdpi.com

In the PCM framework, the solvent is treated as a continuous dielectric medium that polarizes in response to the solute's charge distribution. mdpi.com This approach allows for the calculation of solvation energies and their impact on the energies of reactants, products, and transition states. Applying the PCM model to the study of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- would refine the accuracy of predicted reaction pathways by accounting for the stabilization or destabilization of charged or polar species in solution. yale.edunih.gov For instance, polar solvents would be expected to stabilize polar transition states, thereby lowering the activation energy and accelerating the reaction rate compared to the gas phase or non-polar solvents.

Intermolecular Interactions and Supramolecular Assembly

The specific functional groups within 1-Propanone, 3-(4-aminophenyl)-1-phenyl- enable it to participate in various non-covalent interactions, which govern its crystal packing and the formation of larger, ordered structures.

Investigation of Hydrogen Bonding Networks

The most significant intermolecular interaction for this molecule is hydrogen bonding. ethernet.edu.et The primary amine (-NH₂) group provides two hydrogen bond donors (N-H), while the carbonyl group (C=O) acts as a strong hydrogen bond acceptor. nih.gov This dual functionality allows for the formation of robust and directional hydrogen bonds.

Computational and crystallographic studies on similar aminophenyl ketones reveal that N-H···O=C interactions are a predominant motif, leading to the self-assembly of molecules into well-defined supramolecular architectures. mdpi.com These can include simple dimers, one-dimensional chains, or more complex three-dimensional networks. The geometry and strength of these hydrogen bonds can be precisely characterized through computational analysis, providing insight into the solid-state structure and properties of the material.

| Interaction Type (D–H···A) | Typical Bond Length (Å) | Typical Bond Angle (°) |

|---|---|---|

| N–H···O=C | 1.9 - 2.2 | 160 - 175 |

Analysis of Pi-Pi Stacking and Other Non-Covalent Interactions

Pi-Pi Stacking Interactions: The molecule possesses two phenyl rings, which are prime candidates for pi-pi stacking interactions. These interactions arise from the attractive, non-covalent forces between aromatic rings. The geometry of these stacking interactions can vary, with common arrangements including face-to-face and edge-to-face orientations, and electrostatics are thought to play a role in the attraction between these aromatic systems. nih.gov In the solid state, these interactions can lead to the formation of columnar structures or other organized packing arrangements. researchgate.net For instance, studies on other aromatic compounds have shown that pi-pi stacking can give rise to columns of alternating complementary rings. researchgate.net The strength of these interactions is influenced by the electron density of the aromatic rings. In 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, the amino group on one phenyl ring and the carbonyl group's proximity to the other can modulate the electron density, thereby influencing the nature and strength of pi-pi stacking.

Other Non-Covalent Interactions: Beyond pi-pi stacking, other non-covalent interactions play a crucial role in the supramolecular assembly of this compound.

Hydrogen Bonding: The presence of an amino group (-NH2) provides a hydrogen bond donor, while the carbonyl group (C=O) acts as a hydrogen bond acceptor. This allows for the formation of intermolecular hydrogen bonds, which are among the strongest non-covalent interactions and significantly influence the crystal packing and physical properties of the compound. researchgate.netrsc.org

C-H···π Interactions: The hydrogen atoms attached to the phenyl rings can interact with the pi-electron clouds of adjacent aromatic rings, further contributing to the stability of the crystal lattice. researchgate.net

| Interaction Type | Potential Functional Groups Involved | Significance |

| Pi-Pi Stacking | Phenyl rings | Influences crystal packing and formation of columnar structures. |

| Hydrogen Bonding | Amino group (-NH2) and Carbonyl group (C=O) | Strong directional interactions that significantly impact molecular assembly. |

| Van der Waals Forces | Entire molecule | Contributes to the overall stability of the solid-state structure. |

| C-H···π Interactions | C-H bonds of phenyl rings and π-electron clouds | Further stabilizes the crystal lattice through weak electrostatic interactions. |

Principles of Quantitative Structure-Activity Relationships (QSAR) in Chemical Modulation

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. jocpr.comresearchgate.net This approach is instrumental in drug discovery for predicting the activity of new chemical entities, optimizing lead compounds, and understanding the mechanism of action. jocpr.comsysrevpharm.org For a class of compounds like chalcones, to which 1-Propanone, 3-(4-aminophenyl)-1-phenyl- belongs, QSAR studies are pivotal for chemical modulation to enhance their therapeutic potential.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net The general workflow of a QSAR study involves several key steps:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is compiled. This data set is typically divided into a training set for model development and a test set for model validation.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, are calculated. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Geometrical: Related to the 3D structure of the molecule.

Electronic: Pertaining to the electron distribution.

Physicochemical: Such as lipophilicity (logP) and molar refractivity. nih.gov

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, are employed to build a mathematical model that correlates the descriptors with the biological activity. sysrevpharm.orgnih.gov

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. researchgate.net

For chalcone derivatives, QSAR studies have identified several key descriptors that are crucial for their biological activities. For instance, studies have shown that topological, electrostatic, and quantum chemical descriptors are important for modeling the antimitotic and antiproliferative activities of chalcones. nih.gov Descriptors such as those related to charge distribution (BCUT descriptors), autocorrelation, information content, and the Highest Occupied Molecular Orbital (HOMO) energy have been found to be critical for the activity of these compounds. nih.gov

Three-dimensional QSAR (3D-QSAR) methods, like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide further insights by analyzing the steric and electrostatic fields around the molecules. researchgate.net These methods can generate contour maps that visualize the regions where modifications to the molecular structure are likely to increase or decrease biological activity, thereby guiding the rational design of new, more potent derivatives. researchgate.net

| QSAR Step | Description | Relevance to Chalcone Modulation |

| Data Set Selection | Compiling a series of chalcone derivatives with known biological activities. | Essential for building a predictive model for this class of compounds. |

| Descriptor Calculation | Calculating numerical values for properties like molecular shape, size, and electronic features of the chalcones. | Identifies the key molecular features that govern the activity of chalcones. |

| Model Development | Using statistical methods to create an equation that links the descriptors to the biological activity. | Provides a tool to predict the activity of new, unsynthesized chalcone derivatives. |

| Model Validation | Testing the accuracy and predictive ability of the developed model. | Ensures the reliability of the model for guiding chemical modifications. |

Advanced Applications and Derivatization in Materials Science and Ligand Design

Precursors for Polymer Synthesis

The presence of a primary aromatic amine group allows 3-(4-aminophenyl)-1-phenyl-1-propanone to serve as a monomer in the synthesis of various polymer systems. The ketone functionality can also be leveraged for further polymer modification, offering a route to materials with tailored properties.

Polyimides and Poly(amide-imides) from Aminophenyl Monomers

Aromatic polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. nih.gov The synthesis of polyimides typically involves the polycondensation of a diamine with a dianhydride. The amino group in 3-(4-aminophenyl)-1-phenyl-1-propanone makes it a suitable candidate as a co-monomer in the preparation of polyimides and poly(amide-imides).

The incorporation of the flexible propanone linkage and the bulky phenyl group from this monomer could disrupt chain packing, potentially leading to polyimides with enhanced solubility and processability without significantly compromising their thermal properties. Research on other aromatic diamines containing ketone linkages has shown that such modifications can yield soluble and thermally stable poly(ether ketone)-polyimide (PEK-PI) copolymers. researchgate.net Similarly, the synthesis of poly(amide-imide)s often utilizes aromatic diamines, and the introduction of unique structural elements can impart desirable properties like improved solubility. researchgate.netorientjchem.orgresearchgate.netmdpi.com

Table 1: Potential Properties of Polyimides Derived from 3-(4-aminophenyl)-1-phenyl-1-propanone

| Property | Potential Advantage | Rationale |

| Solubility | Enhanced | The non-linear, bulky structure of the monomer can disrupt polymer chain packing, increasing free volume and improving solubility in organic solvents. |

| Processability | Improved | Better solubility allows for easier processing through techniques like solution casting to form films and coatings. |

| Thermal Stability | High | The aromatic backbone inherent to polyimides would be maintained, suggesting good thermal resistance. |

| Mechanical Properties | Tailorable | The flexible ketone linkage could influence properties like toughness and elongation at break. |

Development of Polyurethane and Polyamide Derivatives

The primary amine functionality of 3-(4-aminophenyl)-1-phenyl-1-propanone also enables its use in the synthesis of polyurethanes and polyamides. In polyurethane synthesis, the amine can react with isocyanates to form urea (B33335) linkages within the polyurethane backbone. acs.orggoogle.comresearchgate.net This would classify the resulting polymer as a poly(urethane-urea). The incorporation of the bulky, aromatic ketone structure could influence the morphology of the hard and soft segments in the polyurethane, thereby affecting its mechanical and thermal properties.

For polyamide synthesis, the aminophenyl moiety can undergo polycondensation with dicarboxylic acids or their derivatives. nih.govtandfonline.commdpi.comijert.org Aromatic polyamides, or aramids, are known for their high strength and thermal resistance. The introduction of the 3-(4-aminophenyl)-1-phenyl-1-propanone monomer could lead to novel polyamides with modified properties, such as improved solubility and different mechanical characteristics, due to the presence of the ketone group and the specific stereochemistry of the propanone chain.

Functionalization of Polymer Architectures for Specific Properties

The ketone group in 3-(4-aminophenyl)-1-phenyl-1-propanone offers a valuable site for the post-polymerization functionalization of polymer architectures. This allows for the introduction of specific properties to a base polymer. For instance, the ketone can be a point of attachment for other functional groups through various chemical reactions.

Chalcone (B49325) and its derivatives, which are structurally related to the compound of interest, are known to be used in the development of polymers with interesting optical, mechanical, and thermal characteristics. bohrium.comresearchgate.netstmjournals.com The α,β-unsaturated carbonyl system in chalcones is a key feature, and while 3-(4-aminophenyl)-1-phenyl-1-propanone is a saturated ketone, the core aromatic ketone structure can still be exploited. For example, polymers incorporating this monomer could be modified to include photosensitive groups, leading to the development of photo-crosslinkable materials. rsc.org Furthermore, the ketone functionality on polymer surfaces can be modified to introduce other reactive groups, such as hydroxyls or imines, which can then be used to graft other molecules, altering surface properties like wettability and adhesion. tandfonline.com

Ligand Design in Coordination Chemistry

The bifunctional nature of 3-(4-aminophenyl)-1-phenyl-1-propanone, possessing both a soft Lewis base (amine) and a hard Lewis base (carbonyl oxygen), makes it an intriguing candidate for ligand design in coordination chemistry.

Chelation Behavior with Transition Metal Ions

The amino and carbonyl groups can act as coordination sites for transition metal ions, potentially forming stable chelate rings. The spatial arrangement of these two functional groups would dictate the size and stability of the resulting metallacycles. Ligands containing both amine and carbonyl functionalities are known to form complexes with a variety of transition metals. rsc.org The coordination of the metal ion could involve either the nitrogen of the amine group, the oxygen of the carbonyl group, or both simultaneously, leading to bidentate chelation. The specific coordination mode would depend on the nature of the metal ion, the solvent system, and the reaction conditions. The phenyl rings in the ligand structure could also influence the electronic properties of the resulting metal complex through steric and electronic effects.

Table 2: Potential Coordination Modes of 3-(4-aminophenyl)-1-phenyl-1-propanone with Transition Metals

| Coordination Site(s) | Potential Chelate Ring Size | Metal Ion Preference (Hypothetical) |

| N (amine) | - (monodentate) | Soft or borderline metals (e.g., Pd(II), Pt(II)) |

| O (carbonyl) | - (monodentate) | Hard or borderline metals (e.g., Fe(III), Cr(III)) |

| N, O (bidentate) | 6-membered ring | Borderline metals (e.g., Cu(II), Ni(II), Zn(II)) |

Design of Novel Organometallic Catalysts

Transition metal complexes derived from ligands analogous to 3-(4-aminophenyl)-1-phenyl-1-propanone have potential applications as organometallic catalysts. The electronic and steric environment around the metal center, which is dictated by the ligand, plays a crucial role in the catalytic activity and selectivity. Aminophenol-based ligands, for instance, have been successfully employed in a range of catalytic reactions.

By modifying the backbone of the 3-(4-aminophenyl)-1-phenyl-1-propanone ligand, it may be possible to fine-tune the properties of the resulting metal complex for specific catalytic applications. For example, the introduction of electron-donating or electron-withdrawing groups on the phenyl rings could modulate the electron density at the metal center, thereby influencing its reactivity. Such tailored catalysts could find use in various organic transformations, including cross-coupling reactions, hydrogenations, and oxidations. mdpi.comnih.govrsc.org The field of metal carbonyl complexes also highlights the importance of carbonyl groups in catalysis, suggesting that the ketone functionality in the ligand could play a direct role in the catalytic cycle. wikipedia.orgbritannica.com

Construction of Metal-Organic Frameworks (MOFs) and Supramolecular Structures

1-Propanone, 3-(4-aminophenyl)-1-phenyl-, by virtue of its distinct structural features, is a promising candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs) and other supramolecular assemblies. MOFs are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, forming extended, often porous, networks. nih.gov The design and functionalization of these frameworks are key to their diverse applications in gas storage, catalysis, and sensor technology. nih.govnih.gov

The utility of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- in this context stems from its primary amine (-NH₂) functionality. Amine-functionalized organic linkers are highly sought after in MOF synthesis due to the strong interactions between the basic amino groups and metal centers. rsc.org The lone pair of electrons on the nitrogen atom of the 4-aminophenyl group can effectively coordinate with metal ions, serving as a crucial node in the formation of the framework. Furthermore, the presence of two aromatic rings and a flexible propanone chain allows for various spatial orientations and can influence the resulting pore size and topology of the MOF.

In supramolecular chemistry, the non-covalent interactions guided by the molecule's structure are paramount. The aromatic phenyl and aminophenyl rings can participate in π-π stacking interactions, which are fundamental forces in the self-assembly of larger, well-ordered supramolecular structures. The ketone group can also engage in hydrogen bonding, further directing the assembly process. This makes the compound a versatile building block for designing complex, multi-component systems with tailored properties.

| Structural Feature | Potential Role in MOFs | Potential Role in Supramolecular Structures |

|---|---|---|

| Primary Aromatic Amine (-NH₂) | Coordination site for metal ions/clusters. rsc.org | Hydrogen bond donor/acceptor site. |

| Ketone Carbonyl Group (C=O) | Secondary coordination site; potential for post-synthetic modification. | Hydrogen bond acceptor site. |

| Phenyl & Aminophenyl Rings | Structural backbone of the organic linker. | π-π stacking interactions for self-assembly. |

| Flexible Propyl Chain | Influences the topology and flexibility of the framework. | Controls spatial arrangement and conformation. |

Building Block in the Synthesis of Complex Organic Molecules

The compound 1-Propanone, 3-(4-aminophenyl)-1-phenyl- is a valuable precursor in synthetic organic chemistry due to the presence of multiple reactive sites that can be selectively modified.

Scaffold for Heterocyclic Compound Synthesis

A chemical scaffold is a core structure upon which diverse substituents can be systematically added to create a library of related compounds. 1-Propanone, 3-(4-aminophenyl)-1-phenyl- is an ideal scaffold for the synthesis of a wide array of heterocyclic compounds, which are central to medicinal chemistry and materials science. researchgate.net

The reactivity of this molecule can be directed at two primary locations: the ketone functional group and the aromatic amine.

Reactions at the Ketone Group : The ketone's α-protons are acidic and can be deprotonated to form an enolate. This enolate can then react with various electrophiles. A key transformation is the Claisen-Schmidt condensation with aromatic aldehydes. jetir.orgsbq.org.br This reaction would convert the saturated propanone into an α,β-unsaturated ketone, known as a chalcone. Chalcones are highly versatile intermediates for synthesizing numerous heterocycles, including pyrazolines, pyrimidines, and benzodiazepines, through reactions with reagents like hydrazine (B178648) or guanidine. researchgate.netresearchgate.net

Reactions at the Amino Group : The primary aromatic amine is a nucleophile and can participate in various cyclization reactions. For instance, it can react with β-dicarbonyl compounds in a condensation reaction to form quinoline (B57606) derivatives, a core structure in many pharmaceuticals. acs.org It can also be used in reactions to form other nitrogen-containing heterocycles like imidazoles or quinazolinones. nih.gov

| Target Heterocycle Class | Synthetic Approach from Scaffold | Key Intermediate |

|---|---|---|

| Pyrazolines | Condensation with an aldehyde, followed by cyclization with hydrazine. researchgate.net | Chalcone derivative |

| Quinolines | Condensation of the amino group with β-dicarbonyl compounds (e.g., Friedländer synthesis). acs.org | Direct use of the aminophenyl scaffold |

| Pyrimidines | Reaction of the derived chalcone with urea or thiourea. researchgate.net | Chalcone derivative |

| Benzodiazepines | Reaction of the amino group with α-haloketones followed by cyclization. | N-substituted amine intermediate |

Intermediate in Multi-Step Convergent Syntheses

In a convergent synthesis, complex molecules are assembled from several individually prepared fragments, which are then combined late in the synthetic route. This approach is often more efficient than a linear synthesis. 1-Propanone, 3-(4-aminophenyl)-1-phenyl- is an excellent intermediate for such strategies because its functional groups can be independently manipulated to create a desired fragment.

For example, the ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (B1222165). google.com This introduces a new chiral center and creates a 3-amino-1-phenylpropanol derivative. Vicinal amino alcohols are crucial structural motifs in many biologically active molecules and pharmaceutical agents. researchgate.net

Simultaneously or separately, the amino group can be protected or derivatized. It can undergo acylation to form amides, alkylation, or be converted into a diazonium salt for a wide range of subsequent transformations (e.g., Sandmeyer reactions). This allows for the introduction of diverse functionalities onto the aminophenyl ring.

The ability to modify both ends of the molecule independently makes it a powerful building block. A synthetic chemist can build complexity on the aminophenyl portion of the molecule in one series of steps, while modifying the phenylpropanone side in another, before combining the advanced fragment with other parts of a larger target molecule.

| Functional Site | Possible Transformation | Resulting Structure/Functionality | Relevance |

|---|---|---|---|

| Ketone (C=O) | Reduction | Secondary alcohol (chiral center) | Precursor to amino alcohols, common in pharmaceuticals. researchgate.net |

| Ketone (C=O) | Reductive Amination | Secondary amine | Introduces new nitrogen functionality. |

| Amino Group (-NH₂) | Acylation / Sulfonylation | Amide / Sulfonamide | Protection of the amine; modulation of electronic properties. |

| Amino Group (-NH₂) | Diazotization | Diazonium salt | Intermediate for introducing halogens, -CN, -OH, etc., via Sandmeyer reaction. |

Future Research Directions and Unexplored Avenues for 1 Propanone, 3 4 Aminophenyl 1 Phenyl

Development of Highly Enantioselective Synthetic Routes

The biological activity of chiral molecules is often dependent on their absolute configuration. Consequently, the development of synthetic methods that afford enantiomerically pure β-aminoketones is of paramount importance. While classical methods like the Mannich reaction have been employed, future research should focus on more refined and efficient enantioselective strategies.

Current Landscape and Research Gaps:

The asymmetric Mannich reaction has emerged as a powerful tool for the synthesis of chiral β-aminoketones. Organocatalysis, particularly with proline and its derivatives, has shown considerable promise in achieving high enantioselectivities. However, these reactions can be limited by substrate scope and the need for relatively high catalyst loadings. Cinchona alkaloid-based chiral phase-transfer catalysts have also been developed, offering good to high yields and excellent enantioselectivities (up to 97% ee) for the synthesis of a wide range of β-amino ketones.

Future Directions:

Novel Catalyst Design: There is a need for the design and synthesis of new, more efficient chiral catalysts. This could include novel organocatalysts, transition-metal complexes with chiral ligands, and biocatalysts. The aim should be to develop catalysts that operate under mild conditions, exhibit high turnover numbers, and are effective for a broad range of substrates.

Biocatalysis: The use of enzymes, such as transaminases, in the asymmetric synthesis of β-aminoketones is a promising but underexplored area. Future work could focus on enzyme screening and engineering to develop highly selective biocatalysts for the synthesis of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- and its derivatives.

Flow Chemistry: The integration of enantioselective catalytic systems into continuous flow reactors could offer advantages in terms of scalability, safety, and process control. Research into the development of robust and recyclable catalytic systems suitable for flow chemistry is warranted.

Table of Enantioselective Synthetic Methods for β-Aminoketones:

| Catalytic System | Key Features | Reported Enantioselectivity (ee) |

| Proline and Derivatives | Organocatalytic, readily available. | Up to 99% |

| Cinchona Alkaloids | Phase-transfer catalysis, broad substrate scope. | Up to 97% |

| Chiral Phosphoric Acids | Brønsted acid catalysis, effective for N-aryl imines. | High |

| Transition Metal Catalysts (e.g., Cu, Zn) | Lewis acid catalysis, potential for high turnover. | Variable |

Investigation of Photo- and Electrochemical Reactivity for Novel Transformations

The inherent electronic properties of the aromatic ketone and aminophenyl moieties in 1-Propanone, 3-(4-aminophenyl)-1-phenyl- suggest a rich and largely unexplored photo- and electrochemical reactivity profile. Harnessing this reactivity could lead to novel synthetic transformations and the development of new functional materials.

Current Landscape and Research Gaps:

The photochemistry of aromatic ketones is well-established, with reactions such as Norrish Type I and Type II cleavages, photoreduction, and cycloadditions being well-documented. Similarly, the electrochemical oxidation of aminophenyl compounds is known to produce reactive radical cations that can undergo a variety of coupling reactions. However, the specific photo- and electrochemical behavior of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- has not been extensively studied.

Future Directions:

Photocatalysis: The use of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- as a photosensitizer or a substrate in photocatalytic reactions is a promising area of research. Its absorption profile and triplet energy could be exploited to mediate a range of organic transformations.

Electrosynthesis: Electrochemical methods offer a green and efficient alternative to traditional chemical synthesis. The electrochemical oxidation or reduction of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- could be used to generate reactive intermediates for the synthesis of novel heterocyclic compounds or polymers.

Photoresponsive Materials: The incorporation of the 1-Propanone, 3-(4-aminophenyl)-1-phenyl- moiety into polymer backbones could lead to the development of photoresponsive materials with applications in areas such as optical data storage and smart coatings.

Exploration of Catalytic Applications Beyond Ligand Design

While β-aminoketones and their derivatives are often used as ligands in transition-metal catalysis, their potential as organocatalysts in their own right is an area that deserves greater attention. The presence of both a Lewis basic amino group and a potentially coordinating carbonyl group suggests that these molecules could mediate a variety of organic reactions.

Current Landscape and Research Gaps:

The use of simple organic molecules as catalysts has gained significant traction in recent years. However, the catalytic applications of β-aminoketones like 1-Propanone, 3-(4-aminophenyl)-1-phenyl- are not well-documented.

Future Directions:

Brønsted/Lewis Acid-Base Catalysis: The amino group can act as a Brønsted or Lewis base, while the carbonyl group can act as a Lewis basic site for coordination. This dual functionality could be exploited in bifunctional catalysis for reactions such as aldol (B89426) and Michael additions.

Hydrogen Bonding Catalysis: The N-H bond of the amino group can participate in hydrogen bonding interactions, which could be used to activate substrates and control stereoselectivity in various reactions.

Immobilized Catalysts: The immobilization of 1-Propanone, 3-(4-aminophenyl)-1-phenyl- onto solid supports could lead to the development of recyclable and reusable organocatalysts, enhancing their practical utility.

Integration with Machine Learning for Accelerated Property Prediction and Synthetic Route Discovery

The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing the field of chemistry. These computational tools can be leveraged to accelerate the discovery and development of new molecules with desired properties and to devise efficient synthetic routes.

Current Landscape and Research Gaps:

Future Directions:

Property Prediction: Machine learning models can be trained on existing data to predict a wide range of properties for new derivatives of 1-Propanone, 3-(4-aminophenyl)-1-phenyl-, including their biological activity, photophysical properties, and catalytic efficacy. This would enable the rapid in silico screening of large virtual libraries, prioritizing the most promising candidates for synthesis and experimental validation.

Retrosynthesis and Reaction Optimization: AI-driven retrosynthesis platforms can be used to design novel and efficient synthetic routes to 1-Propanone, 3-(4-aminophenyl)-1-phenyl- and its analogues. Furthermore, machine learning algorithms can be employed to optimize reaction conditions, leading to higher yields and purities.

De Novo Design: Generative models, a class of machine learning algorithms, can be used to design entirely new molecules with optimized properties based on the 1-Propanone, 3-(4-aminophenyl)-1-phenyl- scaffold. This approach has the potential to significantly accelerate the discovery of new drug candidates and functional materials.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for structural confirmation of 1-Propanone, 3-(4-aminophenyl)-1-phenyl-?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) :

- 1H NMR : Aromatic protons (δ 6.5–8.0 ppm for substituted phenyl rings) and methyl/methylene groups adjacent to the ketone (δ 2.0–3.0 ppm). Integration ratios confirm substituent positions .

- 13C NMR : Carbonyl carbon (δ 200–220 ppm), aromatic carbons (δ 110–150 ppm), and aliphatic carbons (δ 20–50 ppm) .

- Mass Spectrometry (MS) : Molecular ion peak (M⁺) should match the calculated molecular weight (e.g., C15H15NO: 225.30 g/mol). Fragmentation patterns can validate substituent connectivity .

- Infrared Spectroscopy (IR) : Strong carbonyl (C=O) stretch near 1700 cm⁻¹ .

Table 1 : Expected Key Spectral Signals

| Technique | Key Signals | Reference |

|---|---|---|

| 1H NMR | δ 7.2–7.8 (aromatic), δ 2.5–3.0 (CH3/CH2) | |

| 13C NMR | δ 205–210 (C=O) | |

| MS | m/z 225 (M⁺) | Calculated |

Q. What synthetic routes are applicable for aryl-substituted propanones like this compound?

- Methodological Answer :

- Claisen-Schmidt Condensation : React 4-aminophenylacetophenone with benzaldehyde derivatives in ethanol under acidic (e.g., HCl) or basic (e.g., NaOH) conditions. Monitor reaction progress via TLC .

- Purification : Recrystallize using ethanol/water mixtures to isolate crystalline product. Validate purity via melting point analysis and HPLC .

Q. How can researchers determine the solubility and stability of this compound under varying conditions?

- Methodological Answer :

- Solubility Testing : Use a graded series of solvents (e.g., DMSO, ethanol, hexane) at 25°C. Centrifuge suspensions to assess saturation points .

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC analysis to detect decomposition products .

Advanced Research Questions

Q. How can contradictions in reported spectral data for aminophenyl-propanone derivatives be resolved?

- Methodological Answer :

- Cross-Validation : Compare NMR data with X-ray crystallography results (if available) to confirm substituent positions .

- Dynamic NMR : Resolve rotational isomerism in aliphatic chains by variable-temperature NMR (e.g., –50°C to 50°C) .

- High-Resolution MS : Confirm molecular formula using HRMS to distinguish isobaric interferences .

Q. What computational strategies predict the electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate HOMO-LUMO gaps to predict reactivity and UV-Vis absorption (λmax ~ 300–350 nm for conjugated systems) .

- Molecular Dynamics (MD) : Simulate solvation effects in water or DMSO to assess aggregation behavior .

Q. What strategies address low yields in the synthesis of 3-(4-aminophenyl)-1-phenyl-1-propanone?

- Methodological Answer :

- Catalytic Optimization : Screen Lewis acids (e.g., ZnCl2, BF3·Et2O) to enhance condensation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 100°C) while improving yield by 20–30% .

Q. How can stereoelectronic effects influence the reactivity of the ketone group?

- Methodological Answer :

- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugation between the carbonyl and adjacent substituents using Gaussian 16 .

- Kinetic Isotope Effects (KIE) : Study deuterated analogs to probe transition-state interactions during nucleophilic attacks .

Data Contradiction Analysis Example

Scenario : Conflicting NMR reports for methylene protons adjacent to the ketone.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.